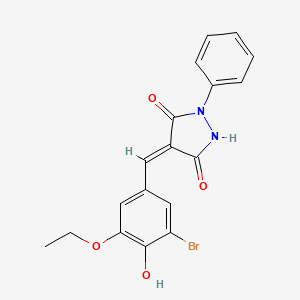![molecular formula C18H15BrN2O3S B6076029 N-[4-(3-bromo-4-methoxyphenyl)-1,3-thiazol-2-yl]-2-methoxybenzamide](/img/structure/B6076029.png)
N-[4-(3-bromo-4-methoxyphenyl)-1,3-thiazol-2-yl]-2-methoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, including the formation of the thiazole ring, the introduction of the bromine and methoxy groups, and the formation of the benzamide group. The exact synthesis process would depend on the starting materials and the specific conditions used .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these functional groups around the benzene ring. The presence of the bromine and methoxy groups could potentially influence the reactivity of the compound, as these groups are electron-withdrawing and electron-donating, respectively .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would be influenced by its functional groups. For example, the bromine atom might be replaced in a nucleophilic substitution reaction, or the compound might undergo electrophilic aromatic substitution on the benzene ring .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar carboxamide group could influence its solubility in water, while the bromine atom could increase its molecular weight .Scientific Research Applications
- Application : The compound has been utilized for synthesizing photosensitizers with high singlet oxygen quantum yield, showcasing promising potential in cancer treatment through PDT .
- Application : Researchers have employed this compound in the asymmetric synthesis of novel β-hydroxy-α-amino acid derivatives via the Mukaiyama aldol reaction .
- Application : It serves as a key intermediate in the synthesis of 2-(3-bromo-4-methoxyphenyl)-5-fluorobenzothiazole, a compound with potential biological activity .
- Application : These analogues were produced via the reaction of ethyl 4-bromo-3-oxopentanoate with thiourea. They offer versatility for drug development and exhibit interesting chemical properties .
- Application : Researchers use this compound as a building block in organic synthesis, especially in the preparation of more complex molecules .
Photodynamic Therapy (PDT) in Cancer Treatment
Asymmetric Synthesis of β-Hydroxy-α-amino Acid Derivatives
Synthesis of Benzothiazole Derivatives
Thiazole Analogues for Drug Discovery
Building Blocks for Organic Synthesis
Chemical Biology and Medicinal Chemistry
Mechanism of Action
Target of Action
Similar compounds have been found to interact with protein tyrosine phosphatases (ptps) , which play crucial roles in cellular signal transduction pathways.
Mode of Action
Based on its structural similarity to other benzamide derivatives , it may interact with its targets through non-covalent interactions such as hydrogen bonding and π-π stacking. These interactions can lead to changes in the conformation and function of the target proteins .
Biochemical Pathways
Given its potential interaction with ptps , it may influence pathways related to cell growth, differentiation, and metabolism.
Pharmacokinetics
Similar compounds are generally well-absorbed and distributed throughout the body, metabolized primarily in the liver, and excreted via the kidneys .
Result of Action
Based on its potential interaction with ptps , it may modulate cellular signaling pathways, potentially influencing cell growth, differentiation, and metabolism.
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of N-[4-(3-bromo-4-methoxyphenyl)-1,3-thiazol-2-yl]-2-methoxybenzamide . For instance, extreme pH or temperature conditions could potentially affect the compound’s stability or its interaction with target proteins.
Safety and Hazards
properties
IUPAC Name |
N-[4-(3-bromo-4-methoxyphenyl)-1,3-thiazol-2-yl]-2-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15BrN2O3S/c1-23-15-6-4-3-5-12(15)17(22)21-18-20-14(10-25-18)11-7-8-16(24-2)13(19)9-11/h3-10H,1-2H3,(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKCQPGRZPIFGED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=CC=C3OC)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15BrN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(3-bromo-4-methoxyphenyl)-1,3-thiazol-2-yl]-2-methoxybenzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[4-(mesityloxy)but-2-en-1-yl]morpholine hydrochloride](/img/structure/B6075949.png)
![1-{1-methyl-2-[(2-methylphenyl)amino]-2-oxoethyl}-N-(2-methylphenyl)-1H-pyrazole-3-carboxamide](/img/structure/B6075950.png)
![4-benzyl-N-[3-(2-methoxyphenyl)-2-propen-1-ylidene]-1-piperazinamine](/img/structure/B6075962.png)
![2-cyclopentyl-7-(2-fluorobenzyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6075967.png)
![2-[4-(3-ethoxy-4-methoxybenzyl)-1-(3-phenylpropyl)-2-piperazinyl]ethanol](/img/structure/B6075974.png)
![4-{2-[2-(3-methylphenoxy)propanoyl]hydrazino}-4-oxobutanoic acid](/img/structure/B6075976.png)
![3-butyl-4-[(2-ethoxy-3-pyridinyl)carbonyl]-1-methyl-2-piperazinone](/img/structure/B6075984.png)
![1-methyl-N-[1-(2-pyridinylmethyl)-3-piperidinyl]-1,2,3,4-tetrahydro-6-quinolinecarboxamide](/img/structure/B6075992.png)
![N-[1-(cyclohexylmethyl)-5-oxo-3-pyrrolidinyl]-2-oxo-2-phenylacetamide](/img/structure/B6075995.png)

![N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]propanamide](/img/structure/B6076017.png)

![N'-[4-(acetylamino)phenyl]-N,N-diisopropylterephthalamide](/img/structure/B6076042.png)
![1-{[2-(isopropylsulfonyl)-1-(2-phenylethyl)-1H-imidazol-5-yl]methyl}-3-methylpiperidine](/img/structure/B6076047.png)